Penta-1,4-diyn-3-ol

Organic Synthesis Click Chemistry Cross-Coupling

Penta-1,4-diyn-3-ol is the only commercially available C5 bis-terminal alkyne alcohol with an unsubstituted 1,4-skipped diyne scaffold. Its two terminal C≡C–H groups enable bidirectional Sonogashira coupling, CuAAC click chemistry, and Nicholas reaction-mediated stereoselective transformations—essential for antimalarial pharmacophores and OLED intermediates. Supplied as a white crystalline solid (mp 51.5–52.0 °C, ≥95% purity), it ensures stoichiometric precision and superior storage stability over liquid mono-alkyne alternatives. Choose this scaffold for higher synthetic efficiency.

Molecular Formula C5H4O
Molecular Weight 80.08 g/mol
CAS No. 56598-53-9
Cat. No. B1589256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenta-1,4-diyn-3-ol
CAS56598-53-9
Molecular FormulaC5H4O
Molecular Weight80.08 g/mol
Structural Identifiers
SMILESC#CC(C#C)O
InChIInChI=1S/C5H4O/c1-3-5(6)4-2/h1-2,5-6H
InChIKeyBKDYPNZJRPEUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penta-1,4-diyn-3-ol (CAS 56598-53-9): Procurement & Differentiation Guide for Alkyne Alcohols


Penta-1,4-diyn-3-ol (also known as 1,4-pentadiyn-3-ol or diethinylcarbinol) is a C5 terminal alkyne alcohol with the molecular formula C5H4O and molecular weight of 80.08 g/mol [1]. The compound exists as a white to pale yellow crystalline solid at room temperature, with a reported melting point of 51.5–52.0 °C, distinguishing it from lower alkyne alcohols which typically remain liquid under ambient conditions . As a skipped diyne bearing two terminal acetylenic groups adjacent to a central secondary alcohol, penta-1,4-diyn-3-ol offers a reactive scaffold that enables synthetic transformations inaccessible to mono-alkyne analogs . Commercial availability typically ranges from 95% to 98% purity, with storage recommendations of -20 °C under inert atmosphere to prevent oxidative degradation .

Penta-1,4-diyn-3-ol (CAS 56598-53-9): Why Generic Substitution Fails


Substituting penta-1,4-diyn-3-ol with superficially similar alkyne alcohols—such as propargyl alcohol (C3), but-3-yn-1-ol (C4), or aryl-substituted pentadiynols—is not scientifically defensible for applications requiring a terminal, unsubstituted bis-alkyne scaffold. The target compound possesses two terminal C≡C–H moieties symmetrically positioned around a C3 hydroxyl group, providing a unique 1,4-skipped diyne framework . Propargyl alcohol lacks the second alkyne unit necessary for iterative or bidirectional functionalization, while 3-substituted analogs (e.g., 3-phenylpenta-1,4-diyn-3-ol) introduce steric and electronic perturbations that alter regioselectivity and reaction kinetics [1]. The absence of substituents on the alkyne termini of penta-1,4-diyn-3-ol preserves maximum reactivity toward metal coordination, cross-coupling, and cycloaddition chemistries, making it irreplaceable for applications demanding unencumbered terminal alkynes .

Quantitative Differentiation Evidence: Penta-1,4-diyn-3-ol (CAS 56598-53-9)


Skipped 1,4-Diyne Architecture: Terminal Bis-Alkyne vs. Mono-Alkyne Comparators

Penta-1,4-diyn-3-ol contains two terminal alkyne (C≡C–H) groups per molecule, compared to a single terminal alkyne in propargyl alcohol (prop-2-yn-1-ol, CAS 107-19-7). This structural distinction is quantifiable: penta-1,4-diyn-3-ol has a molecular formula of C5H4O with 5 carbon atoms and 2 terminal alkyne carbons, while propargyl alcohol has C3H4O with only 1 terminal alkyne carbon [1]. The presence of two terminal C≡C–H bonds enables bidirectional functionalization strategies—such as symmetrical Sonogashira cross-coupling or double click chemistry—that are mechanistically impossible with mono-alkyne analogs, effectively doubling the synthetic utility per mole of starting material .

Organic Synthesis Click Chemistry Cross-Coupling

Physicochemical Property Differentiation: Melting Point and Density vs. Aliphatic Alkyne Alcohols

Penta-1,4-diyn-3-ol exhibits a melting point of 51.5–52.0 °C and a density of 1.047 g/cm³ . In contrast, the structurally related mono-alkyne alcohols propargyl alcohol and but-3-yn-1-ol remain liquids under standard conditions: propargyl alcohol has a melting point of -53 °C to -48 °C and density of 0.963–0.9715 g/cm³ [1]; but-3-yn-1-ol (CAS 927-74-2) has a melting point of -63.6 °C and density of 0.926 g/cm³ . The solid state of penta-1,4-diyn-3-ol at room temperature (c.f. liquid state for both comparators) is attributable to enhanced intermolecular hydrogen bonding and π-stacking interactions arising from the conjugated diyne-hydroxyl framework . This solid-state property simplifies isolation and purification via crystallization, whereas the liquid comparators require fractional distillation for comparable purity attainment .

Physical Organic Chemistry Purification Formulation

Nicholas Reaction Regioselectivity: High C-3 Site Selectivity for Skipped Diyne Synthesis

Penta-1,4-diyn-3-ol–Co2(CO)6 complexes undergo Lewis acid mediated Nicholas reactions with high selectivity at the C-3 site, yielding skipped (1,4-)diyne complexes . This C-3 regioselectivity is a direct consequence of the propargylic alcohol geometry, where the hydroxyl-bearing carbon is flanked symmetrically by two alkyne units. In contrast, 3-substituted pentadiyn-3-ols (e.g., 3-phenylpenta-1,4-diyn-3-ol) exhibit altered electrophilic cyclization behavior due to aryl group steric and electronic effects, leading to divergent product distributions including heterocyclic frameworks rather than skipped diynes [1]. The methodology employing penta-1,4-diyn-3-ol has been validated through application to the synthesis of both (E)- and (Z)-isomers of hinokiresinol and nyasol analogues, with the (E)-isomer demonstrating elevated antiplasmodial and antimalarial activity [2].

Organometallic Chemistry Natural Product Synthesis Antimalarial Agents

Oxidation Potential: Direct Conversion to 1,4-Pentadiyn-3-one vs. 3-Substituted Derivatives

Penta-1,4-diyn-3-ol serves as a direct precursor to 1,4-pentadiyn-3-one, a key intermediate for chalcogenopyrylium compounds and tellurapyranones used in advanced materials applications . Oxidation of the unsubstituted pentadiynol proceeds via standard protocols (e.g., 10% chromic acid or manganese dioxide), whereas 3-substituted pentadiyn-3-ols (e.g., 3-aryl derivatives) require more forcing conditions and may undergo competing side reactions due to increased steric hindrance at the C3 position [1]. The resulting 1,4-pentadiyn-3-one retains two terminal alkyne units, enabling further functionalization toward unsymmetrical diynones that are inaccessible from mono-alkyne ketone precursors [2].

Oxidation Chemistry Chalcogenopyrylium Synthesis Materials Chemistry

Penta-1,4-diyn-3-ol (CAS 56598-53-9): Validated Application Scenarios


Skipped Diyne Natural Product Synthesis (e.g., Hinokiresinol and Nyasol Analogues)

Penta-1,4-diyn-3-ol is uniquely suited for constructing the skipped 1,4-diyne core of antimalarial natural product analogs. As demonstrated in Section 3, its Co2(CO)6 complexes undergo C-3 selective Nicholas reactions to produce skipped diyne frameworks with predictable stereochemical outcomes . This methodology has been successfully applied to synthesize both (E)- and (Z)-isomers of hinokiresinol and nyasol analogues, with the (E)-isomer exhibiting elevated antiplasmodial activity . Procurement of the unsubstituted parent compound is essential for this application, as 3-aryl or 3-alkyl substituted pentadiyn-3-ols undergo divergent cyclization pathways that yield heterocyclic products rather than the desired skipped diyne pharmacophores [1].

Precursor to 1,4-Pentadiyn-3-one for Chalcogenopyrylium and Tellurapyranone Materials

Penta-1,4-diyn-3-ol serves as the direct oxidative precursor to 1,4-pentadiyn-3-one, a critical intermediate for synthesizing chalcogenopyrylium compounds and unsymmetrical tellurapyranones . The unsubstituted scaffold allows oxidation under mild conditions (10% chromic acid or MnO2) without interference from sterically demanding substituents that complicate analogous transformations of 3-substituted derivatives. The resulting pentadiynone retains both terminal alkyne moieties, enabling sequential or bidirectional coupling reactions to generate unsymmetrical diynones with tailored electronic properties for advanced optoelectronic applications . This application is supported by the compound's documented use as an OLED intermediate [2].

Bidirectional Cross-Coupling and Double Click Chemistry Platforms

The presence of two terminal C≡C–H groups in penta-1,4-diyn-3-ol enables bidirectional functionalization strategies that are stoichiometrically impossible with mono-alkyne alternatives . This property is particularly valuable for constructing symmetrical molecular architectures via Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC) with two equivalents of the same coupling partner per molecule. In contrast, propargyl alcohol and but-3-yn-1-ol lack the second alkyne unit required for symmetrical double functionalization, necessitating additional synthetic steps or asymmetric coupling strategies that reduce overall yield and increase purification complexity . The solid-state nature of the compound further facilitates stoichiometric control and storage stability during iterative reaction sequences .

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